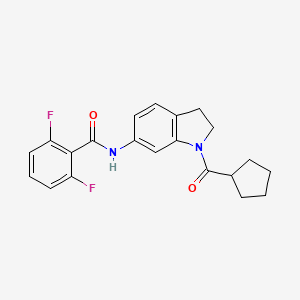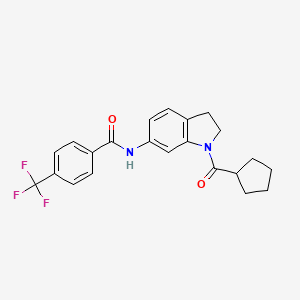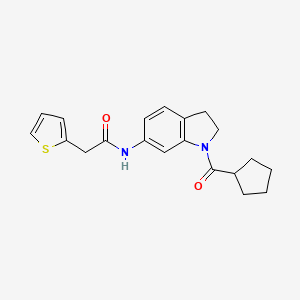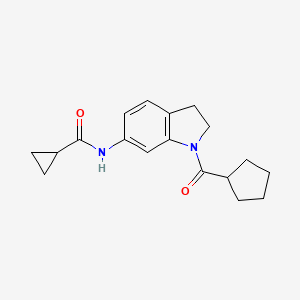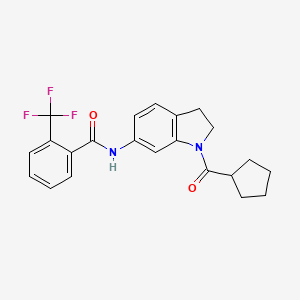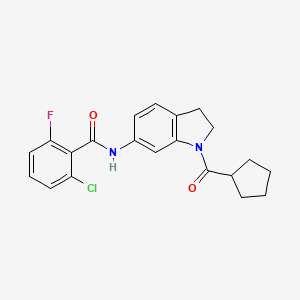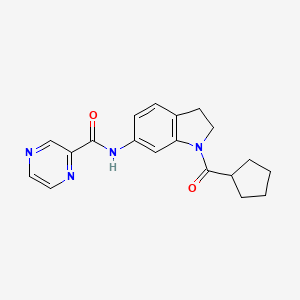
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, also known as N-CPI, is an indole-based molecule that has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. N-CPI is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. N-CPI has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, this compound has been studied for its potential use as a catalyst in the synthesis of other molecules. In pharmacology, this compound has been studied for its potential use as a drug delivery system.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
They interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse, depending on the specific targets and biochemical pathways involved .
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments has several advantages. This compound is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. In addition, this compound has been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using this compound in laboratory experiments. This compound can be toxic at high concentrations, and it can also interfere with the activity of certain proteins or enzymes.
Zukünftige Richtungen
Given the potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in various fields of science, there are many potential future directions for research. Future studies could focus on the development of new synthesis methods for this compound, as well as the development of new applications for this compound in medicinal chemistry, biochemistry, and pharmacology. In addition, future studies could focus on further elucidating the mechanism of action of this compound, as well as the biochemical and physiological effects of this compound. Finally, future studies could focus on the development of new methods for delivering this compound to the body, as well as the development of new methods for measuring the effects of this compound on the body.
Synthesemethoden
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ugi four-component reaction. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide, aryl boronic acid, and a base in the presence of a palladium catalyst. The Ugi four-component reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, an amine, and an acid in the presence of a base. Both of these reactions can be used to synthesize this compound in a relatively simple and efficient manner.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZFSASLNJUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)
